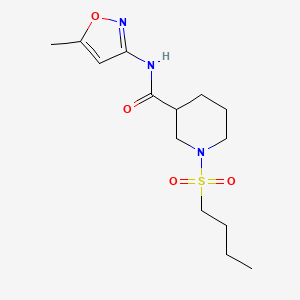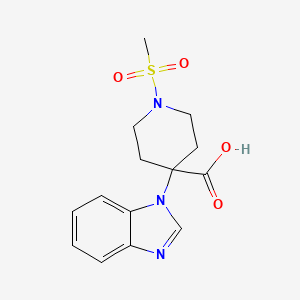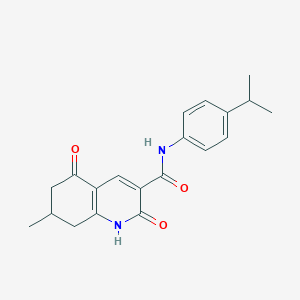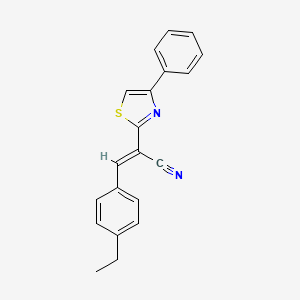
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea, also known as DEPPU, is a chemical compound that has been widely used in scientific research due to its unique properties. DEPPU is a urea derivative that has been found to exhibit excellent inhibitory activity against various enzymes.
Mécanisme D'action
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This compound has been found to bind to the enzyme in a reversible manner, making it an effective tool compound for studying enzyme function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is a potent and selective enzyme inhibitor, making it an effective tool compound for studying enzyme function. This compound is also stable and easy to handle, making it a convenient compound for lab experiments. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has several potential future directions in scientific research. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a tool compound to study the function of enzymes involved in various biological processes. Further research is needed to fully explore the potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research as an enzyme inhibitor. This compound has several advantages for lab experiments, including its potency, selectivity, and stability. This compound has also been found to exhibit various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully explore the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 2-ethylphenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield. This method has been optimized to produce this compound with high purity and good reproducibility.
Applications De Recherche Scientifique
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethylphenyl)urea has been extensively used in scientific research as an enzyme inhibitor. It has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphatases. This compound has been used as a tool compound to study the function of these enzymes and their roles in various biological processes.
Propriétés
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-5-13-11-9-10-12-14(13)17-15(19)18-16(6-2,7-3)8-4/h2,9-12H,5,7-8H2,1,3-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQPTYSIUNJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(CC)(CC)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)

![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)

![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)